
セジラニブ
概要
説明
アストラゼネカによって開発された経口投与可能な抗癌化学療法剤候補です . セジラニブは、化学式がC25H27FN4O3、モル質量が450.514 g/molの低分子です . 腫瘍の増殖と転移に必要な新しい血管の増殖を阻害するように設計されています。
2. 製法
セジラニブの合成には、いくつかの重要なステップが含まれます。 主要な合成経路の1つは、6-メトキシ-7-(3-ピロリジン-1-イル-プロポキシ)-3,4-ジヒドロキナゾリン-4-ケトンと4-フルオロ-5-ヒドロキシ-2-メチルインドールの縮合反応が含まれます . この反応は、通常、最終生成物の収率と純度が高くなるように、制御された条件下で行われます。 工業生産方法では、これらの反応条件を最適化して、製品の品質と原子経済性を向上させています .
科学的研究の応用
2.1. Ovarian Cancer
Cediranib has been investigated extensively in the treatment of ovarian cancer, particularly in patients with recurrent disease.
- Study Overview : A phase II trial evaluated cediranib's efficacy as a single agent in platinum-resistant recurrent ovarian cancer.
- Results : The study reported an objective response rate of 15.3% with a median progression-free survival (PFS) of 5.1 months and overall survival (OS) of 13.2 months among heavily pretreated patients .
Study | Objective Response Rate | Median PFS | Median OS |
---|---|---|---|
Phase II Trial | 15.3% | 5.1 months | 13.2 months |
2.2. Endometrial Cancer
In a separate phase II study focusing on recurrent endometrial cancer, cediranib demonstrated promising results.
- Study Overview : The study enrolled patients to assess the activity and tolerability of cediranib.
- Results : A partial response was observed in 12.5% of patients, with a median PFS of 3.65 months and OS of 12.5 months .
Study | Objective Response Rate | Median PFS | Median OS |
---|---|---|---|
Phase II Trial | 12.5% | 3.65 months | 12.5 months |
2.3. Pediatric Applications
Cediranib has also been studied in pediatric populations, particularly for metastatic alveolar soft part sarcoma (ASPS).
- Study Overview : A phase II trial aimed to evaluate the efficacy of cediranib in children with metastatic ASPS.
- Results : The study found that the pediatric dosing was approximately 30% lower than adult dosing, which may have contributed to a lack of significant response .
Combination Therapies
Cediranib's potential is further enhanced when combined with other therapeutic agents.
3.1. Combination with Olaparib
A notable study examined the combination of cediranib with olaparib in non-germline BRCA-mutated ovarian cancer patients.
- Results : This combination therapy showed an objective response rate of 15.6%, indicating that it may provide benefits for patients who have limited treatment options .
Safety and Tolerability
Across various studies, cediranib has been generally well tolerated, with manageable side effects:
生化学分析
Biochemical Properties
Cediranib plays a significant role in biochemical reactions by inhibiting VEGF receptor tyrosine kinases. It interacts with VEGF receptors 1, 2, and 3, blocking their activity and thereby preventing the downstream signaling that promotes angiogenesis . Cediranib binds to the ATP-binding site of these receptors, inhibiting their kinase activity and subsequent phosphorylation of downstream targets . This interaction is highly specific and potent, with an IC50 value of less than 1 nmol/L .
Cellular Effects
Cediranib exerts profound effects on various cell types, particularly endothelial cells, which are crucial for blood vessel formation. By inhibiting VEGF receptors, Cediranib disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival . This leads to reduced angiogenesis and, consequently, decreased tumor growth and metastasis . Additionally, Cediranib has been shown to enhance the efficacy of other anti-cancer treatments by starving tumor cells of nutrients and oxygen .
Molecular Mechanism
At the molecular level, Cediranib inhibits the kinase activity of VEGF receptors by binding to their ATP-binding sites . This prevents the receptors from phosphorylating downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are essential for cell survival and proliferation . By blocking these pathways, Cediranib induces apoptosis in endothelial cells and inhibits tumor angiogenesis . Furthermore, Cediranib has been shown to downregulate the expression of genes involved in angiogenesis, such as VEGF and its receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cediranib have been observed to change over time. Cediranib is absorbed moderately slowly, with a half-life ranging from 12 to 35 hours . It is metabolized primarily by flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . Over time, Cediranib’s inhibitory effects on VEGF receptors lead to sustained anti-angiogenic activity, which is crucial for its therapeutic efficacy . Long-term exposure to Cediranib may result in the development of resistance mechanisms in tumor cells, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of Cediranib vary with different dosages. Studies have shown that chronic administration of Cediranib at doses as low as 1.5 mg/kg/day can significantly inhibit tumor growth in various xenograft models . Higher doses of Cediranib have been associated with increased anti-tumor efficacy but also with a higher incidence of adverse effects, such as hypertension and gastrointestinal toxicity . These findings highlight the importance of optimizing Cediranib dosage to balance efficacy and safety in clinical settings .
Metabolic Pathways
Cediranib is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . These enzymes facilitate the biotransformation of Cediranib into its metabolites, which are primarily excreted in feces . The metabolic pathways of Cediranib are crucial for its clearance from the body and influence its pharmacokinetic properties . Understanding these pathways is essential for predicting drug interactions and optimizing Cediranib dosing regimens .
Transport and Distribution
Cediranib is transported and distributed within cells and tissues through various mechanisms. It binds to serum albumin and α1-acid glycoprotein, with approximately 95% of Cediranib in human plasma being protein-bound . These transport mechanisms are critical for Cediranib’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Cediranib is influenced by its interactions with cellular transporters and binding proteins. Cediranib has been shown to localize primarily in the cytoplasm, where it exerts its inhibitory effects on VEGF receptors . Additionally, Cediranib’s interaction with P-glycoprotein and other efflux transporters can affect its accumulation in specific cellular compartments, such as the nucleus and mitochondria . Understanding Cediranib’s subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use .
準備方法
The synthesis of Cediranib involves several key steps. One of the primary synthetic routes includes the condensation reaction between 6-methoxy-7-(3-pyrrolidine-1-yl-propoxy)-3,4-dihydroquinazoline-4-ketone and 4-fluoro-5-hydroxy-2-methylindole . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these reaction conditions to improve product quality and atom economy .
化学反応の分析
セジラニブは、次のような様々な化学反応を起こします。
酸化: セジラニブは特定の条件下で酸化されて、様々な酸化誘導体を生成することができます。
還元: 還元反応は、セジラニブ内の官能基を修飾し、薬理学的特性を変化させる可能性があります。
これらの反応から生成される主要な生成物は、使用される試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、置換反応はセジラニブの様々な置換アナログをもたらす可能性があります .
4. 科学研究の応用
セジラニブは、化学、生物学、医学、産業の分野で、幅広い科学研究に応用されています。
化学: セジラニブは、血管内皮増殖因子受容体阻害と関連する生化学経路の研究におけるモデル化合物として使用されています。
生物学: セジラニブは、正常な発生と疾患状態の両方で重要な役割を果たす、既存の血管から新しい血管が形成される過程である血管新生に関する研究に使用されています。
作用機序
セジラニブは、血管内皮増殖因子受容体チロシンキナーゼを阻害することにより、その効果を発揮します。 セジラニブは、これらの受容体にブロックを形成することにより、腫瘍の増殖を支えるために不可欠な新しい血管の増殖を制限します . この阻害は、腫瘍細胞を栄養分不足の状態にし、腫瘍の増殖を遅らせたり、停止させたりし、他の治療の効果を改善する可能性があります . セジラニブの分子標的には、血管新生に重要な役割を果たす血管内皮増殖因子受容体1、2、および3が含まれます .
類似化合物との比較
セジラニブは、しばしば、以下のような他の血管内皮増殖因子受容体阻害剤と比較されます。
ベバシズマブ: 血管内皮増殖因子Aを阻害するモノクローナル抗体。
スニチニブ: 血管内皮増殖因子受容体を含む、複数の受容体型チロシンキナーゼを阻害する低分子。
ソラフェニブ: 血管内皮増殖因子受容体を含む、複数のキナーゼを標的とする別の低分子。
セジラニブの独自性は、血管内皮増殖因子受容体に対する高い効力と選択性であり、抗癌療法のための有望な候補となっています . セジラニブは、経口バイオアベイラビリティが高く、3つの血管内皮増殖因子受容体すべてを阻害できるため、他の類似化合物とは異なります .
生物活性
Cediranib is a potent oral inhibitor of vascular endothelial growth factor (VEGF) signaling, primarily targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and exhibiting additional activity against c-Kit. This compound has garnered significant attention for its antitumor and antiangiogenic properties across various cancer types. This article provides an in-depth examination of the biological activity of cediranib, supported by data tables, case studies, and detailed research findings.
Cediranib functions by inhibiting the tyrosine kinase activity of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels from pre-existing ones. The inhibition of VEGFR signaling disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis.
- IC50 Values :
- VEGFR-2: <1 nM
- VEGFR-1: 5 nM
- VEGFR-3: ≤3 nM
- c-Kit: 2 nM
These values indicate cediranib's high potency as a VEGF signaling inhibitor, particularly in endothelial cells where it significantly reduces proliferation in response to VEGF stimulation (IC50 = 0.4 nM) .
Preclinical Studies
In preclinical models, cediranib has demonstrated significant antitumor effects. For instance, a study using the murine renal cell carcinoma (RENCA) model showed:
- Tumor Volume Reduction : Cediranib treatment resulted in a 42-50% reduction in tumor size after 8 to 12 days.
- Microvessel Density (MVD) : A 30-55% decrease in MVD was observed compared to controls.
- Biomarkers : Plasma levels of soluble VEGF receptor-2 (sVEGFR-2) decreased significantly over time in treated mice, suggesting its potential as a surrogate marker for treatment efficacy .
Phase II Studies
Cediranib has been evaluated in several Phase II clinical trials:
- Gastrointestinal Stromal Tumors (GIST) :
-
Recurrent Glioblastoma :
- A Phase III trial compared cediranib monotherapy and its combination with lomustine against lomustine alone.
- Although it did not meet its primary endpoint for progression-free survival (PFS), secondary endpoints showed potential benefits such as improved neurologic status and corticosteroid-sparing effects .
Summary of Clinical Findings
Study Type | Cancer Type | Dose | Primary Endpoint | Results Summary |
---|---|---|---|---|
Phase II | GIST | 45 mg/day | Antitumor activity via PET | Evidence of antitumor activity; manageable toxicity |
Phase III | Recurrent Glioblastoma | Monotherapy: 30 mg; Combination: 20 mg + Lomustine | PFS | Did not meet primary endpoint; clinical activity noted on secondary endpoints |
Phase II | Advanced Biliary Tract Cancer | 20 mg/day | PFS | No significant improvement in PFS compared to placebo |
Adverse Effects
Cediranib is associated with several adverse effects, primarily related to its antiangiogenic activity:
- Hypertension
- Diarrhea
- Fatigue
- Platelet count decrease
In clinical trials, higher grades of toxicity were observed in patients receiving cediranib compared to those on placebo .
Case Studies
Several case reports have documented the use of cediranib in various malignancies:
-
Ovarian Cancer :
- Patients with recurrent ovarian cancer showed radiographic responses after treatment with cediranib, supporting its use as a therapeutic option.
- Pediatric Solid Tumors :
特性
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWYDDUDKYVKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183035 | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
288383-20-0 | |
Record name | Cediranib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cediranib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEDIRANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。